molecular formula C6H8N2O2S2 B12087967 S-(thiazol-2-yl)-L-cysteine

S-(thiazol-2-yl)-L-cysteine

Cat. No.: B12087967
M. Wt: 204.3 g/mol
InChI Key: ULBLKXPBISVARU-UHFFFAOYSA-N
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Description

S-(Thiazol-2-yl)-L-cysteine is a cysteine derivative featuring a thiazole ring substituted at the sulfur atom of the cysteine side chain. Its structure combines the redox-active thiol group of cysteine with the heterocyclic thiazole moiety, enabling unique biochemical interactions. This compound is widely used in research to study protein folding, disulfide bond dynamics, and enzymatic pathways involving cysteine conjugate beta-lyases . Its structural specificity makes it a valuable substrate for investigating metabolic and toxicological mechanisms in renal systems .

Properties

IUPAC Name

2-amino-3-(1,3-thiazol-2-ylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c7-4(5(9)10)3-12-6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBLKXPBISVARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)SCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thiazole Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling with L-Cysteine: The thiazole ring is then coupled with L-cysteine through a nucleophilic substitution reaction. This typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of S-(thiazol-2-yl)-L-cysteine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(thiazol-2-yl)-L-cysteine can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its potential antioxidant properties.
  • Investigated for its role in enzyme inhibition.

Medicine:

  • Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways:

  • The thiazole ring in S-(thiazol-2-yl)-L-cysteine can interact with various enzymes and proteins, potentially inhibiting their activity.
  • The compound may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

S-(Benzothiazol-2-yl)-L-Cysteine
  • Structure : Differs by a benzene ring fused to the thiazole (benzothiazole group).
  • Function : Used as a substrate for human kidney cytosolic beta-lyase, with higher enzymatic affinity (Km = 0.97 mM) compared to its homocysteine analogue (Km = 2.78 mM) .
  • Applications : Critical in studies of nephrotoxicant bioactivation pathways.
S-(2-Chloro-1,1,2-Trifluoroethyl)-L-Cysteine (CTFC)
  • Structure : Contains a chloro-trifluoroethyl group instead of thiazole.
  • Function : A potent nephrotoxin in rats, metabolized by beta-lyase to reactive intermediates that damage renal proximal tubules .
S-(1,2-Dicarboxyethyl)-L-Cysteine
  • Structure : Features a dicarboxyethyl substituent.
  • Function : Found in vertebrate lenses; linked to cataract formation under galactose-induced stress .
  • Analytical Detection : Quantified via HPLC with 95.3% recovery from tissue homogenates, contrasting with S-(thiazol-2-yl)-L-cysteine’s use in enzymatic assays .

Functional Analogues in Therapeutics

S-(Guanin-6-yl)-L-Cysteine and S-(6-Purinyl)-L-Cysteine
  • Structure : Purine-base substituents instead of thiazole.
  • Function : Kidney-selective prodrugs for anticancer therapies, exploiting renal enzyme expression (e.g., gamma-glutamyltransferase) for activation .

Enzymatic and Metabolic Interactions

Beta-Lyase Substrate Specificity

This compound is metabolized by cysteine conjugate beta-lyase, a pyridoxal phosphate-dependent enzyme. Key differences in enzymatic parameters compared to analogues:

Compound Km (mM) kcat (min⁻¹) Inhibitors Species Activity (Human vs. Rat)
This compound 0.97 9.35 Aminooxyacetic acid 10% of rat beta-lyase activity
CTFC N/A N/A Aminooxyacetic acid Not reported
S-(1,2-Dicarboxyethyl)-L-cysteine N/A N/A N/A Detected in lens homogenates
  • Key Insight : The thiazolyl group optimizes substrate-enzyme binding, as seen in the low Km value, enhancing its utility in mechanistic studies .

Toxicity and Metabolic Fate

  • This compound: No reported nephrotoxicity; acts as a stable substrate for beta-lyase without generating reactive metabolites .
  • CTFC : Highly nephrotoxic due to beta-lyase-mediated release of trifluoroethyl radical, causing oxidative stress and cell death .

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